3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of anthraquinone derivatives often involves regioselective Diels–Alder cycloaddition reactions, as demonstrated in the production of related compounds like cardinalic acid from fungi. These methods can include steps like permethylation of natural products and are supported by structural analyses such as X-ray crystallography (Gill et al., 1998). Similarly, the unambiguous synthesis of 1,8-dihydroxy-4-methylanthraquinone involved a two-step process, highlighting the complexity and specificity required in synthesizing anthraquinone derivatives (Wang et al., 2002).
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives has been elucidated through techniques like single-crystal X-ray structure analysis. Such studies reveal detailed insights into the molecular arrangements and interactions, such as van der Waals interactions that link molecules into linear chains (Zain & Ng, 2005).
Chemical Reactions and Properties
Anthraquinone derivatives undergo a variety of chemical reactions, indicating their reactivity and potential for chemical modifications. For example, the spectrophotometric determination of BrO3− using anthraquinone carboxylic acid as a reagent showcases the chemical reactivity and utility of these compounds in analytical chemistry (Román et al., 1984).
Physical Properties Analysis
The physical properties of anthraquinone derivatives, such as their crystalline structure and hydrogen bonding patterns, are critical for understanding their behavior in various applications. The detailed structure of 1,4-dihydroxyanthraquinone, determined by X-ray diffraction, reveals intramolecular and intermolecular hydrogen bonds and short approach distances between oxygen atoms, which are significant for the compound's physical characteristics and interactions (Deppisch & Nigam, 1980).
Chemical Properties Analysis
The chemical properties, such as acid-base behavior and reactivity towards various agents, are pivotal for the functional applications of anthraquinone derivatives. The use of 1,4-dihydroxyanthraquinone as an acid-base indicator in isopropyl alcohol medium illustrates the compound's utility in determining weak organic acids, showcasing its specific chemical properties and applicability in analytical contexts (Barbosa et al., 1984).
Scientific Research Applications
Natural Occurrence and Biosynthesis
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid, a rare naturally occurring α-methylanthraquinone, has been isolated from cultures of several Streptomycete strains producing isochromanquinone antibiotics. This compound is among the few α-methylanthraquinones known to occur naturally, previously identified mainly as insect pigments and in some plants. Its biosynthesis pathway, potentially shared with benzoisochromanquinones, has been a subject of discussion in the scientific community (Krupa, Lessmann, & Lackner, 1989).
Antibiofilm and Antibacterial Properties
Research has shown that 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid exhibits promising antibiofilm and antibacterial activities. Particularly against methicillin-resistant Staphylococcus aureus (MRSA), it has been evaluated for its potential in disrupting biofilms, a major challenge in recurrent nosocomial infections. The compound's structure-activity relationship suggests that specific functional groups play crucial roles in these activities (Song et al., 2021).
Marine and Fungal Sources
Further studies have identified 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid in marine sources, such as Streptomyces sp., highlighting the ocean's potential as a source of novel bioactive compounds. Such discoveries are crucial for the development of new drugs and therapeutic agents, especially from underexplored marine microorganisms (Poumale, Ngadjui, Helmke, & Laatscha, 2006).
Antiviral Activities
In the realm of virology, anthraquinones like 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid have shown potential in inhibiting the replication of viruses such as poliovirus. This points to the possibility of these compounds being developed into effective antiviral agents, a crucial area of research in the face of emerging viral threats (Semple, Pyke, Reynolds, & Flower, 2001).
Future Directions
properties
IUPAC Name |
3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-6-11-8(5-10(18)12(6)16(21)22)14(19)7-3-2-4-9(17)13(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHABMANUFPZXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214929 | |
Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
CAS RN |
69119-31-9 | |
Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69119-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 - 250 °C | |
Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.